molecular formula C15H25N5 B11755601 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11755601
M. Wt: 275.39 g/mol
InChI Key: ZVGQEYNOYVBCTK-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the cyclization of hydrazine with 1,3-diketones to form the pyrazole rings.

    Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides under basic conditions to introduce the 2-methylpropyl and propyl groups.

    Coupling Reaction: The alkylated pyrazoles are coupled using a suitable linker, such as formaldehyde, under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropyl)-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-(2-methylpropyl)-4-methyl-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its dual pyrazole structure with distinct alkyl substitutions. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-7-20-15(5-6-17-20)10-16-8-14-9-18-19(12-14)11-13(2)3/h5-6,9,12-13,16H,4,7-8,10-11H2,1-3H3

InChI Key

ZVGQEYNOYVBCTK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CN(N=C2)CC(C)C

Origin of Product

United States

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